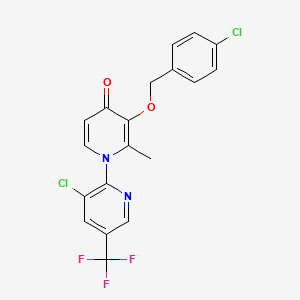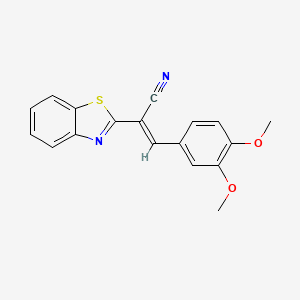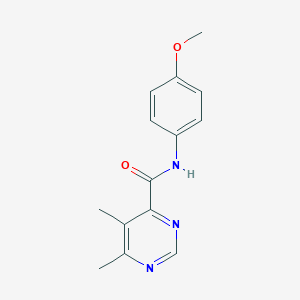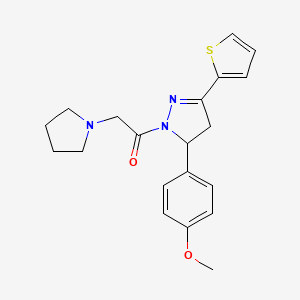![molecular formula C22H22F3N3O3 B2839509 1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868143-78-6](/img/structure/B2839509.png)
1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C22H22F3N3O3 and its molecular weight is 433.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Synthesis
A study conducted by Jorge Trilleras et al. (2017) describes the synthesis and characterization of benzo[g]pyrimido[4,5-b]quinoline derivatives, emphasizing an environmentally friendly multicomponent methodology. This research underscores the significance of understanding the molecular structure through experimental techniques such as FT-IR, NMR, GC-MS, and X-ray crystallography, coupled with computational DFT analysis to confirm the geometries and thermodynamic properties of similar compounds (Trilleras et al., 2017).
Catalytic Applications
Hassan Sepehrmansouri et al. (2020) explored the use of metal-organic frameworks (MOFs) for the synthesis of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. The study highlights the catalytic efficiency of these frameworks in producing new categories of N-heterocyclic compounds, showcasing the potential for scientific research applications in catalysis and organic synthesis (Sepehrmansouri et al., 2020).
Antioxidant Properties
A. Cahyana et al. (2020) synthesized derivatives of polyhydro-quinoline and evaluated their antioxidant activities. This research provides insights into the bioactive potential of quinoline derivatives, suggesting their relevance in studies aiming to discover new antioxidants (Cahyana et al., 2020).
Fluorescence Studies
R. Touzani et al. (2001) conducted solution and solid-state structure analysis of quinoxaline derivatives, revealing evidence for a π-delocalized keto-enamine form with N–H···O intramolecular hydrogen bonds. This study demonstrates the fluorescence properties of these compounds, contributing to potential applications in materials science and photophysical research (Touzani et al., 2001).
Steric Pressure and Chemical Reactivity
M. Schlosser et al. (2006) investigated the steric pressure effects of the trifluoromethyl group, showcasing its role as both an emitter and transmitter in chemical reactions. This research provides a deeper understanding of how specific functional groups influence reactivity, which is crucial for designing and synthesizing new chemical entities (Schlosser et al., 2006).
Propriétés
IUPAC Name |
1,3,8,8-tetramethyl-5-[4-(trifluoromethyl)phenyl]-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c1-21(2)9-13-16(14(29)10-21)15(11-5-7-12(8-6-11)22(23,24)25)17-18(26-13)27(3)20(31)28(4)19(17)30/h5-8,15,26H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMMENKHTMZVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)

![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)

![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)




![Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2839445.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2839446.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839447.png)
